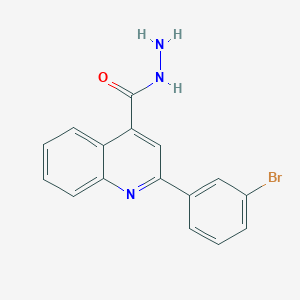

2-(3-Bromophenyl)quinoline-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYXLLUFCHPZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207459 | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-45-7 | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Abstract

This in-depth technical guide provides a detailed, research-level exposition on the synthetic pathway for 2-(3-bromophenyl)quinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delineates a robust and efficient three-step synthetic strategy, commencing with the construction of the core quinoline-4-carboxylic acid scaffold via the Pfitzinger reaction. Subsequent esterification and hydrazinolysis steps are meticulously detailed, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. This document is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical knowledge to successfully synthesize and further explore the potential of this class of compounds.

Introduction: The Significance of Quinoline-4-Carbohydrazide Scaffolds

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties, has established them as "privileged structures" in medicinal chemistry.[1] Within this family, the quinoline-4-carbohydrazide moiety serves as a versatile pharmacophore and a key synthetic intermediate for the generation of a diverse array of more complex bioactive molecules.[2] The introduction of a 2-aryl substituent, such as the 3-bromophenyl group, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target interactions and pharmacokinetic profile.

This guide focuses on a reliable and well-documented synthetic route to this compound, providing a foundational methodology for its preparation and subsequent derivatization in drug discovery programs.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound is efficiently achieved through a three-step sequence, as outlined below. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields obtained in each step.

Caption: Mechanism of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Isatin | 147.13 | 1.47 g | 10 |

| 3-Bromoacetophenone | 199.04 | 1.99 g | 10 |

| Potassium Hydroxide | 56.11 | 1.12 g | 20 |

| Ethanol (95%) | - | 50 mL | - |

| Water | - | 10 mL | - |

| Glacial Acetic Acid | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in water.

-

Add ethanol to the potassium hydroxide solution, followed by the addition of isatin.

-

To this mixture, add 3-bromoacetophenone.

-

Heat the reaction mixture to reflux with constant stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidify the mixture with glacial acetic acid to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield crude 2-(3-bromophenyl)quinoline-4-carboxylic acid.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

Step 2: Esterification of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid

The carboxylic acid functional group is then converted to an ethyl ester. This is a crucial step as the ester is a more reactive precursor for the subsequent reaction with hydrazine. A classic Fischer esterification is employed for this transformation.

Reaction Mechanism

The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The catalytic acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product and regenerate the acid catalyst.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(3-Bromophenyl)quinoline-4-carboxylic acid | 328.16 | 3.28 g | 10 |

| Absolute Ethanol | - | 50 mL | - |

| Concentrated Sulfuric Acid | - | 0.5 mL | Catalytic |

Procedure:

-

Suspend 2-(3-bromophenyl)quinoline-4-carboxylic acid in absolute ethanol in a 100 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise to the suspension while stirring.

-

Heat the reaction mixture to reflux for 8 hours, or until the starting material is completely consumed as indicated by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate of ethyl 2-(3-bromophenyl)quinoline-4-carboxylate is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound via Hydrazinolysis

The final step in the synthesis is the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically efficient and high-yielding. [3]

Reaction Mechanism

Hydrazinolysis of an ester is a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The ethoxide group is eliminated as a leaving group, and the carbonyl double bond is reformed.

-

Proton Transfer: A final proton transfer step yields the stable this compound.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2-(3-bromophenyl)quinoline-4-carboxylate | 356.21 | 3.56 g | 10 |

| Hydrazine Hydrate (98%) | 50.06 | 6 mL | - |

| Absolute Ethanol | - | 20 mL | - |

Procedure:

-

Dissolve ethyl 2-(3-bromophenyl)quinoline-4-carboxylate in absolute ethanol in a 100 mL round-bottom flask. [4]2. Add hydrazine hydrate to the solution. [4]3. Heat the reaction mixture under reflux for 7 hours. [4]4. Upon completion, cool the reaction mixture and pour it into ice-cold water. [4]5. The resulting solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible three-step process. The pathway leverages the power of classic named reactions, such as the Pfitzinger reaction, to construct the core heterocyclic scaffold, followed by straightforward functional group transformations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable compound and its analogs for further investigation in the pursuit of novel therapeutic agents.

References

- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.

- Benchchem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- (n.d.). Pfitzinger Quinoline Synthesis.

- PubMed Central. (2020, June 02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Wikipedia. (n.d.). Pfitzinger reaction.

- (n.d.). Combes Quinoline Synthesis.

- ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.

- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.

- (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities..

- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.

- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.

- ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.

- (n.d.). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins.

- ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis.

- ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate..

- PubMed Central. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.

- Wikipedia. (n.d.). Conrad–Limpach synthesis.

- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

- ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis.

- Centurion University. (n.d.). Skraup synthesis of Quinoline.

- NIH. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- ACS Publications. (n.d.). The Reaction of a-Acylsuccinic Esters With Hydrazine co ---+.

- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.

- (n.d.). Synthesis of 3-R-6-R'-Quinoline-4-carboxylates and Their Reactions with Hydrazine Hydrate.

- ResearchGate. (n.d.). Conrad-Limpach reaction.

- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Figshare. (2023, May 11). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega.

- ACS Omega. (2023, May 11). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

- RSC Publishing - The Royal Society of Chemistry. (2024, July 26). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

- ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- PubMed. (n.d.). Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents.

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

- Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical....

- MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Foreword: Unveiling the Molecular Profile of a Promising Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Its fusion with a carbohydrazide moiety at the 4-position introduces a versatile pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic incorporation of a 3-bromophenyl substituent at the 2-position of the quinoline ring system creates 2-(3-Bromophenyl)quinoline-4-carbohydrazide, a molecule of significant interest for drug discovery and development.

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of expected properties but also a detailed exposition of the experimental methodologies required for their empirical determination. The causality behind experimental choices is elucidated to provide a framework for robust and reproducible characterization. While specific experimental data for this exact isomer is emerging, this guide synthesizes knowledge from closely related analogs and established analytical principles to provide a comprehensive predictive and methodological resource.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For this compound, a combination of spectroscopic techniques is indispensable.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂BrN₃O | [4] |

| Molecular Weight | 342.2 g/mol | [4] |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

Spectroscopic Characterization: The Molecular Fingerprint

The structural integrity of this compound is best confirmed through a suite of spectroscopic methods. The expected spectral features, based on the analysis of analogous compounds such as the 2-(4-bromophenyl) isomer, are detailed below.[5][6]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and the 3-bromophenyl rings. The protons on the quinoline ring system, particularly those adjacent to the nitrogen atom, will appear at higher chemical shifts (downfield).[9][10] The protons of the carbohydrazide moiety (-CONHNH₂) will be observable as exchangeable signals.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the carbohydrazide group is expected to have a characteristic chemical shift in the range of 160-170 ppm.[5] The carbon atoms attached to the bromine and nitrogen atoms will also exhibit predictable shifts.

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the amine group of the hydrazide.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.[5]

-

C=N and C=C stretching: Aromatic and heteroaromatic ring vibrations in the 1400-1600 cm⁻¹ region.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.[11]

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum is expected to show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.[12][13][14] This isotopic signature is a definitive indicator of a monobrominated compound.

Physicochemical Properties: Gauging Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section outlines the key parameters and the methodologies for their determination.

Melting Point: A Criterion of Purity

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[15]

Table 2: Summary of Key Physicochemical Parameters (Predicted/Methodological)

| Parameter | Predicted Value/Range | Significance in Drug Development |

| Melting Point (°C) | >200 (based on analogs)[1] | Purity assessment, solid-state stability |

| Solubility | Low in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Affects bioavailability and formulation[16][17] |

| pKa | Expected basic pKa (quinoline N) and acidic pKa (hydrazide N-H) | Influences solubility and absorption at different physiological pH values[18][19] |

| LogP (o/w) | High (lipophilic) | Predicts membrane permeability and potential for accumulation in fatty tissues[20][21] |

Solubility: A Prerequisite for Absorption

Solubility is a critical factor influencing the bioavailability of a drug candidate.[22] For orally administered drugs, dissolution in the gastrointestinal tract is the first step towards absorption. The solubility of this compound is expected to be low in aqueous media due to its largely aromatic and hydrophobic structure, but higher in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Ionization Constant (pKa): The Influence of pH

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[18] this compound has both a basic nitrogen atom in the quinoline ring and acidic protons on the carbohydrazide moiety. Determining these pKa values is crucial as ionization state significantly affects solubility, permeability, and receptor binding.[19][23]

Lipophilicity (LogP): Membrane Permeability and Distribution

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity.[20][24] It is a key parameter in predicting a drug's ability to cross biological membranes.[21] A balanced LogP is often sought in drug design to ensure adequate membrane permeability without excessive accumulation in lipid-rich tissues.[24]

Experimental Protocols: A Guide to Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus.[25][26]

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[25]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[27]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Heat the new sample to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[27]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[28]

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[29]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption of the compound during this step.[16]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[18]

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, or with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water.[20]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning and equilibration.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).[20]

Conclusion and Future Directions

This compound is a compound with a molecular architecture that suggests significant potential in drug discovery. This guide has provided a comprehensive overview of its expected physicochemical properties and detailed the established methodologies for their empirical validation. The robust characterization of these properties is a non-negotiable cornerstone of any drug development program. The data generated from the protocols outlined herein will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately, in unlocking the full therapeutic potential of this promising chemical entity. Further studies should focus on obtaining empirical data for this specific isomer and exploring its structure-activity relationships in various biological assays.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.

- University of Calgary. (n.d.). Melting point determination.

- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.

- (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- (2025). How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone.

- (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.

- (n.d.). Melting Point Determination Lab Protocol. Studylib.

- (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.

- (n.d.). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Taylor & Francis Online.

- (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S.

- (n.d.). Determination of Melting Point. Clarion University.

- (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.

- (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.

- (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing.

- (n.d.). LogP and logD calculations. Chemaxon Docs.

- (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate.

- (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration.

- (2024). Introduction to log P and log D measurement using PionT3. Pion Inc.

- (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PubMed.

- (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.

- (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate.

- (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- (2025). Order of Acidity and PKa in heterocyclic compounds. CSIR NET Dec 2024 Chemistry.

- (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.

- (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- (2023). Collection - Design and Synthesis of 2‑(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega. Figshare.

- (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate.

- (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.

- (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate.

- (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.

- (n.d.). This compound. Huateng Pharma.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. studylib.net [studylib.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. metaphactory [semopenalex.org]

- 20. acdlabs.com [acdlabs.com]

- 21. Introduction to log P and log D in drug development [pion-inc.com]

- 22. rheolution.com [rheolution.com]

- 23. fulir.irb.hr [fulir.irb.hr]

- 24. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 25. youtube.com [youtube.com]

- 26. byjus.com [byjus.com]

- 27. pennwest.edu [pennwest.edu]

- 28. researchgate.net [researchgate.net]

- 29. lup.lub.lu.se [lup.lub.lu.se]

2-(3-Bromophenyl)quinoline-4-carbohydrazide CAS number and structure

An In-Depth Technical Guide to 2-(3-Bromophenyl)quinoline-4-carbohydrazide

Compound Identification and Core Structural Features

CAS Number: 1400569-83-7 Molecular Formula: C₁₆H₁₂BrN₃O Molecular Weight: 342.20 g/mol

Structural Analysis: this compound is a heterocyclic organic compound built upon a quinoline scaffold. Its structure is characterized by three key functional components:

-

Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is a well-known "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

-

2-(3-Bromophenyl) Group: A brominated phenyl ring attached to the C2 position of the quinoline nucleus. The placement and electronegativity of the bromine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic stability.

-

4-Carbohydrazide Group: A -CONHNH₂ moiety at the C4 position. The carbohydrazide group is a versatile functional group. It can act as a hydrogen bond donor and acceptor, chelate metal ions, and serve as a crucial linker for synthesizing more complex derivatives, such as oxadiazoles, pyrazoles, or Schiff bases, to explore a wider chemical space for drug discovery.[1][2]

Rationale for Synthesis and Therapeutic Interest

The synthesis of this compound is driven by the extensive therapeutic potential of the quinoline chemical class. Quinoline derivatives are foundational to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic combination of the quinoline core with the carbohydrazide functional group creates a key intermediate for developing novel therapeutic agents.

Medicinal Chemistry Perspective:

-

Antimicrobial Potential: The 2-phenylquinoline scaffold is a recognized pharmacophore for targeting microbial DNA gyrase, an essential enzyme for bacterial replication.[1][2][3] The carbohydrazide moiety can be further modified to enhance this activity, leading to the development of new antibacterial agents to combat drug resistance.[1][2]

-

Anticancer Applications: Research has demonstrated that quinoline derivatives can exhibit potent anticancer properties through various mechanisms.[4][5][6] These include the inhibition of critical signaling pathways like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and the modulation of epigenetic targets such as Histone Deacetylases (HDACs).[4][7] The carbohydrazide group is instrumental in creating derivatives that can fit into the active sites of these enzymes.[4][5]

-

Antimalarial and Antiviral Activity: The quinoline core is famously present in antimalarial drugs like chloroquine. Ongoing research explores new quinoline-4-carboxamide and carbohydrazide derivatives for activity against malaria and viruses like HIV-1.[8][9]

General Synthesis Protocol

The synthesis of this compound is typically achieved through a well-established three-step sequence, starting from isatin. This pathway leverages the Pfitzinger quinoline synthesis.

Caption: Conceptual workflow of a quinoline derivative targeting a cancer pathway.

Anticancer Research: A Multi-Targeted Scaffold

The 2-phenylquinoline-4-carbohydrazide framework is a promising platform for the development of anticancer agents.

-

EGFR Tyrosine Kinase (EGFR-TK) Inhibition: Overactivation of the EGFR signaling pathway is a hallmark of many cancers, including breast and lung cancer. Novel hybrids of 2-(quinoline-4-carbonyl)hydrazide and acrylamide have been synthesized and shown to be potent inhibitors of EGFR-TK. [6][7]Several of these compounds displayed superior cytotoxic activity against the MCF-7 breast cancer cell line compared to the standard drug Doxorubicin, with IC₅₀ values as low as 2.71 μM. [6]These compounds were shown to induce cell cycle arrest and apoptosis. [10]* Histone Deacetylase (HDAC) Inhibition: HDACs are epigenetic regulators often dysregulated in cancer. 2-Phenylquinoline-4-carboxylic acid derivatives bearing hydrazide zinc-binding groups have been developed as selective HDAC3 inhibitors. [4][5]This selectivity is a desirable trait for reducing off-target effects. These compounds demonstrated potent antiproliferative activity against a panel of cancer cell lines and were shown to induce G2/M cell cycle arrest and apoptosis. [5]

Summary of Biological Activity in Related Compounds

| Compound Class | Target/Assay | Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Deriv. | S. aureus DNA Gyrase | - | 8.45 µM | [1][2][3] |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Deriv. | Antimicrobial | S. aureus | MIC: 38.64 µM | [1][2] |

| Quinoline-Acrylamide Hybrids | Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀: 2.71 µM | [6] |

| Quinoline-Acrylamide Hybrids | EGFR Kinase Inhibition | - | IC₅₀: 0.22 µM | [10] |

| 2-Phenylquinoline-Hydrazide Deriv. | HDAC3 Inhibition | - | IC₅₀: 0.477 µM | [4][5] |

| 2-Phenylquinoline-Carboxylic Acid Deriv. | Cytotoxicity | K562 (Leukemia) | IC₅₀: 1.02 µM | [4][5] |

| Quinoline-Oxadiazole Deriv. | Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀: 0.137 µg/mL | [11] |

Conclusion and Future Directions

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, relying on established chemical transformations. Based on robust evidence from closely related analogues, this compound serves as an excellent starting point for the synthesis of compound libraries targeting microbial infections and various forms of cancer. Future research should focus on synthesizing a diverse range of derivatives from the terminal hydrazide group and performing comprehensive biological screening to identify lead compounds with high potency and target selectivity.

References

-

El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

-

El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. Available at: [Link]

-

Various Authors. (N.D.). Synthesis of quinoline carbohydrazide derivatives. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Available at: [Link]

-

Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available at: [Link]

-

Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. Available at: [Link]

-

El-Gendy, M. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

- Karami, J., et al. (N.D.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Publisher Not Found.

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available at: [Link]

-

El-Gendy, M. A., et al. (2023). Collection - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Figshare. Available at: [Link]

-

Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. Available at: [Link]

-

Ryad, N., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available at: [Link]

Sources

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

The Multifaceted Biological Activities of Quinoline-4-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its inherent versatility and ability to interact with various biological targets have cemented its status as a "privileged scaffold" in drug discovery. Among the myriad of quinoline derivatives, those incorporating a carbohydrazide moiety at the 4-position have emerged as a particularly promising class of therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into quinoline-4-carbohydrazide derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental protocols and structure-activity relationship (SAR) analyses to empower your research endeavors.

The Quinoline-4-Carbohydrazide Core: Synthesis and Structural Significance

The synthesis of quinoline-4-carbohydrazide derivatives typically commences with the construction of the quinoline ring, often achieved through established methods like the Pfitzinger reaction.[4] This is followed by esterification of the 4-carboxylic acid and subsequent reaction with hydrazine hydrate to yield the key quinoline-4-carbohydrazide intermediate.[5] This intermediate serves as a versatile building block for the generation of diverse libraries of derivatives, commonly through condensation with various aldehydes or coupling with carboxylic acids.[6][7]

The carbohydrazide linker (-CONHNH2) is not merely a passive spacer. Its hydrogen bonding capabilities, conformational flexibility, and ability to form stable hydrazone linkages are pivotal to the biological activity of these derivatives. This moiety often plays a crucial role in binding to target enzymes or receptors, as will be elaborated in the subsequent sections.[8]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline-4-carbohydrazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines, including breast, neuroblastoma, and gastric cancer.[7][9][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.[10]

Mechanism of Action: A Multi-pronged Attack

A prominent mechanism involves the induction of apoptosis , or programmed cell death. Studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like p53 and caspase-9, leading to the dismantling of cancer cells.[11] For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to trigger apoptosis in MCF-7 breast cancer cells.[11]

Furthermore, some derivatives exhibit inhibitory activity against crucial enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase .[11][12] Overexpression of EGFR is a common feature in many cancers, and its inhibition can halt downstream signaling pathways responsible for cell proliferation and survival. Compound 6h from a recent study, a 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, displayed potent EGFR kinase inhibitory activity with an IC50 value of 0.22 μM, comparable to the standard drug Lapatinib.[13]

Cell cycle arrest is another key mechanism. Quinoline hydrazide derivatives have been observed to induce cell cycle arrest at the G1 or G2/M phases, preventing cancer cells from replicating.[7][11] For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein in neuroblastoma cells.[7]

Diagram: Anticancer Mechanisms of Quinoline-4-Carbohydrazide Derivatives

Caption: Mechanisms of anticancer activity.

Quantitative Data: Cytotoxic Potency

The cytotoxic activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | MCF-7 (Breast) | 3.39 | [12] |

| 6b | MCF-7 (Breast) | 5.94 | [12] |

| 6h | MCF-7 (Breast) | 2.71 | [12] |

| 3b | MCF-7 (Breast) | 7.016 | [9] |

| 3c | MCF-7 (Breast) | 7.05 | [9] |

| 19 | Neuroblastoma | Micromolar potency | [7] |

| 22 | Neuroblastoma | Micromolar potency | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-4-carbohydrazide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline-4-carbohydrazide derivatives have emerged as promising candidates, exhibiting activity against a range of bacteria and fungi.[6][14][15]

Mechanism of Action: Targeting Essential Bacterial Enzymes

A key target for these derivatives is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[8][14] By inhibiting this enzyme, the compounds prevent the supercoiling and uncoiling of bacterial DNA, leading to cell death. Molecular docking studies have shown that the hydrazine moiety can be crucial for binding to the active site of DNA gyrase.[8][14]

Spectrum of Activity and Quantitative Data

These derivatives have shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.[14] Some also exhibit antifungal activity against Candida albicans.[14]

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µM) | Reference |

| 6a | S. aureus | 21-30 | 164.35 | [14] |

| 6b | S. aureus | 26 | 38.64 | [14] |

| 10 | S. aureus | 21-30 | 191.36 | [14] |

| 11 | S. aureus | 28 | 192.29 | [14] |

| 13 | S. aureus | 30 | 381.81 | [14] |

| 13 | C. albicans | 31 | - | [14] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Workflow

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One moment, please... [ijppronline.com]

- 3. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 13. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]

An In-Depth Spectroscopic Analysis of 2-(3-Bromophenyl)quinoline-4-carbohydrazide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(3-Bromophenyl)quinoline-4-carbohydrazide, a compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific isomer, this document leverages established principles of spectroscopic interpretation and comparative data from the closely related 2-(4-bromophenyl) isomer to provide a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside a validated synthetic protocol.

Introduction: The Rationale for Spectroscopic Characterization

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This compound combines the quinoline scaffold with a carbohydrazide moiety, a common pharmacophore, and a bromophenyl substituent, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide addresses the specific spectroscopic signature of the 3-bromophenyl isomer. While experimental data for the 4-bromophenyl analog is available, the shift in the bromine's position from the para to the meta position on the phenyl ring is expected to induce subtle yet significant changes in the molecule's spectroscopic profile. Understanding these differences is crucial for unambiguous identification and characterization.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the well-established Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis.

Synthetic Workflow

The overall synthetic pathway is outlined below:

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

-

In a round-bottom flask, dissolve isatin (1 equivalent) and 3-bromoacetophenone (1 equivalent) in absolute ethanol.

-

Add a strong base, such as potassium hydroxide (3-4 equivalents), to the solution.[1][2]

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.[2]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Esterification to Ethyl 2-(3-Bromophenyl)quinoline-4-carboxylate

-

Suspend the dried 2-(3-bromophenyl)quinoline-4-carboxylic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-8 hours.[3]

-

Cool the reaction and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

The ester product will precipitate and can be collected by filtration.

Step 3: Synthesis of this compound

-

Dissolve the ethyl ester in absolute ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reflux the solution for 8-12 hours.[3]

-

Upon cooling, the desired carbohydrazide product will crystallize out of the solution.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Caption: Molecular structure of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core, the bromophenyl ring, and the carbohydrazide moiety. The key difference from the 4-bromo isomer will be the splitting pattern of the bromophenyl protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 - 10.5 | s (broad) | - | -NH- (Amide) |

| ~8.5 - 8.6 | d | ~8.4 | H-5 (Quinoline) |

| ~8.45 | t | ~1.8 | H-2' (Bromophenyl) |

| ~8.2 - 8.3 | m | - | H-8 (Quinoline), H-6' (Bromophenyl) |

| ~8.1 | s | - | H-3 (Quinoline) |

| ~7.8 - 7.9 | m | - | H-7 (Quinoline) |

| ~7.6 - 7.7 | m | - | H-6 (Quinoline) |

| ~7.5 | t | ~7.9 | H-5' (Bromophenyl) |

| ~4.6 | s (broad) | - | -NH₂ (Hydrazide) |

Interpretation:

-

Carbohydrazide Protons: The amide proton (-NH-) is expected to be a broad singlet far downfield due to hydrogen bonding and its acidic nature. The terminal -NH₂ protons will also appear as a broad singlet, exchangeable with D₂O.

-

Quinoline Protons: The quinoline protons will resonate in the aromatic region (δ 7.5-8.6 ppm). The H-3 proton is anticipated to be a singlet, being isolated. The protons of the benzo-fused ring (H-5, H-6, H-7, H-8) will show characteristic doublet, triplet, and multiplet patterns due to ortho and meta couplings.

-

Bromophenyl Protons: This is the key area of differentiation. In the 3-bromo isomer, we expect to see:

-

A triplet-like signal for H-2' (meta to Br, ortho to the quinoline).

-

A multiplet for H-6' (ortho to Br).

-

A triplet for H-5' (para to Br).

-

A multiplet for H-4'. This complex pattern contrasts with the two distinct doublets expected for a 4-substituted (para) phenyl ring.

-

¹³C NMR Spectroscopy

The ¹³C NMR will provide information on the carbon skeleton. The position of the bromine atom will influence the chemical shifts of the carbons in the phenyl ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Carbohydrazide) |

| ~155.0 - 156.0 | C-2 (Quinoline) |

| ~148.0 - 149.0 | C-8a (Quinoline) |

| ~145.0 - 146.0 | C-4 (Quinoline) |

| ~140.0 - 141.0 | C-1' (Bromophenyl) |

| ~132.0 - 133.0 | C-6' (Bromophenyl) |

| ~131.0 - 132.0 | C-5' (Bromophenyl) |

| ~130.0 - 131.0 | C-7 (Quinoline) |

| ~129.0 - 130.0 | C-5 (Quinoline) |

| ~128.0 - 129.0 | C-2' (Bromophenyl) |

| ~126.0 - 127.0 | C-6 (Quinoline) |

| ~125.0 - 126.0 | C-4' (Bromophenyl) |

| ~122.0 - 123.0 | C-3' (C-Br, Bromophenyl) |

| ~120.0 - 121.0 | C-4a (Quinoline) |

| ~118.0 - 119.0 | C-3 (Quinoline) |

Interpretation:

-

The carbonyl carbon of the carbohydrazide will be the most downfield signal.

-

The C-Br carbon (C-3') will be significantly shielded compared to the other aromatic carbons.

-

The chemical shifts of the other bromophenyl carbons (C-1', C-2', C-4', C-5', C-6') will be distinct from those of a 4-bromophenyl substituent due to the different electronic effects of the meta-positioned bromine.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric of -NH₂) |

| ~3200 | Medium, Broad | N-H stretch (-NH-) |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I band) |

| 1600 - 1620 | Medium | N-H bend (Scissoring of -NH₂) |

| 1580 - 1600 | Medium | C=C and C=N stretch (Quinoline ring) |

| ~1500 | Medium | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-N stretch |

| 750 - 800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~550 | Medium | C-Br stretch |

Interpretation:

-

The presence of the carbohydrazide group will be confirmed by the N-H stretching bands above 3200 cm⁻¹ and the strong carbonyl (Amide I) absorption around 1660 cm⁻¹.

-

The N-H bending vibration will also be observable.

-

The aromatic nature of the molecule will be indicated by the C-H stretches above 3000 cm⁻¹ and the various C=C and C=N ring stretching vibrations.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 341/343 | [M]⁺˙ Molecular ion peak (Isotopic pattern for one Br atom) |

| 310/312 | [M - NHNH₂]⁺ |

| 282/284 | [M - CONHNH₂]⁺ |

| 203 | [M - CONHNH₂ - Br]⁺ |

| 127 | [Quinoline]⁺ fragment |

Interpretation:

-

The molecular ion peak will show a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is definitive for the presence of a single bromine atom.

-

A key fragmentation pathway is the cleavage of the carbohydrazide side chain. The loss of the terminal NHNH₂ group (31 amu) or the entire CONHNH₂ group (59 amu) is expected.

-

Subsequent loss of the bromine atom from the main fragment is also a likely fragmentation pathway.

Caption: A primary fragmentation pathway for the title compound.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with comparative data from a closely related isomer, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This information is critical for researchers in the field to confirm the synthesis of the target compound, ensure its purity, and proceed with further studies in drug discovery and development. The methodologies and interpretations presented herein offer a robust and scientifically grounded approach to the characterization of novel quinoline derivatives.

References

- Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. 1886, 33 (1), 100.

- Manske, R. H. The Chemistry of Quinolines. Chemical Reviews. 1942, 30 (1), 113-144.

- Sangshetti, J. N.; Shinde, D. B. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. 2014, 11 (2).

- Kadadevar, D. C.; Kokatnur, R. R.; Kulkarni, M. V. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. 2011, 3 (6), 549-555.

- El-Gendy, A. A.; El-Sayed, M. A.; El-Sawy, E. R. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 2004, 58 (4), 276-280.

-

Abd El-Lateef, H. M.; Abo Elmaaty, A.; Abdel Ghany, L. M. A.; Abdel-Aziz, M. S.; Zaki, I.; Ryad, N. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023 , 8 (20), 18063–18081. [Link]

- Clugston, D. M.; MacLean, D. B. Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry. 1966, 44 (7), 781-790.

- Mohammadi, M. S.; Bayat, Z.; Mohammadi Nasab, E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal. 2018, 13 (2), 122.

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Rochester. Infrared Spectroscopy (IR). [Link]

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Discovery and history of 2-phenylquinoline-4-carbohydrazides

An In-Depth Technical Guide to the Discovery and History of 2-Phenylquinoline-4-Carbohydrazides

Abstract

The 2-phenylquinoline-4-carbohydrazide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a range of potent and selective therapeutic candidates. While the core quinoline synthesis methodologies are rooted in the foundational chemical discoveries of the late 19th century, the targeted application of the 2-phenylquinoline-4-carbohydrazide functional group is a more recent development, driven by advances in rational drug design and high-throughput screening. This technical guide provides a comprehensive overview of the historical synthesis, key developmental milestones, and the contemporary significance of this chemical class. We will explore the foundational Pfitzinger and Doebner reactions for constructing the quinoline core, detail the synthetic protocols for derivatization to the carbohydrazide, and delve into the modern discovery of these compounds as potent modulators of biological targets such as Histone Deacetylases (HDACs) and Neurokinin-3 (NK3) receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry, history, and therapeutic potential of 2-phenylquinoline-4-carbohydrazides.

Foundational Chemistry: The Genesis of the 2-Phenylquinoline Core

The journey of the 2-phenylquinoline-4-carbohydrazide scaffold begins with the development of robust methods for synthesizing the quinoline ring system itself. Quinolines are a vital class of nitrogen-containing heterocycles, and their synthesis has been a subject of intense study for over a century.[1] Two historical, yet still highly relevant, methods form the bedrock of our topic: the Pfitzinger reaction and the Doebner reaction.

The Pfitzinger Reaction: A Cornerstone of Quinoline-4-Carboxylic Acid Synthesis

First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction provides a direct and versatile route to quinoline-4-carboxylic acids.[2] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] This method is particularly powerful for generating the direct precursor to our target carbohydrazides.

The causality behind this reaction's enduring utility lies in its mechanism. The base (e.g., potassium hydroxide) first hydrolyzes the amide bond in isatin, opening the ring to form a keto-acid.[3] This intermediate then condenses with the carbonyl compound (in our case, acetophenone to install the 2-phenyl group) to form an imine, which tautomerizes to an enamine. A subsequent intramolecular cyclization and dehydration event yields the final, stable 2-phenylquinoline-4-carboxylic acid.[3][4] This step-wise, self-validating sequence ensures high fidelity in the formation of the desired quinoline core.

Diagram 1: Pfitzinger Reaction Workflow

A logical flow diagram illustrating the key stages of the Pfitzinger reaction.

The Doebner Reaction

Another classical approach is the Doebner reaction, which synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[5] To generate a 2-phenylquinoline-4-carboxylic acid, aniline, benzaldehyde, and pyruvic acid would be reacted.[6] While also effective, the Pfitzinger reaction is often preferred for its direct use of isatin and a simple ketone to construct the specifically substituted target.

From Carboxylic Acid to Bioactive Warhead: Synthesis of the Carbohydrazide

The transformation of the stable 2-phenylquinoline-4-carboxylic acid into the corresponding carbohydrazide is a critical step that unlocks the modern biological activity of this scaffold. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group, acting as a key pharmacophore or a synthetic handle for further elaboration.

The most common and field-proven method is a two-step sequence:

-

Esterification: The carboxylic acid is first converted to a simple alkyl ester (e.g., methyl or ethyl ester). This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). This step activates the carbonyl group for nucleophilic attack.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O).[7] The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This reaction is often carried out in an alcoholic solvent and may require heating.[8]

This two-step process is highly reliable and provides a high yield of the desired product, forming the basis for the synthesis of numerous bioactive 2-phenylquinoline-4-carbohydrazide derivatives.[9]

Diagram 2: General Synthesis Workflow

A high-level overview of the synthetic pathway from starting materials to the final carbohydrazide.

Modern Renaissance: Discovery as Potent Biological Agents

While the underlying chemistry is classical, the "discovery" of 2-phenylquinoline-4-carbohydrazides as potent drug candidates is a story of modern medicinal chemistry. The scaffold has proven to be an exceptional "cap" group, a region of a drug molecule that binds to the surface of a biological target, often through hydrophobic interactions.

Histone Deacetylase (HDAC) Inhibitors

A major breakthrough for this class of compounds has been their development as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[10] The overexpression of certain HDACs is linked to the progression of various cancers, making them a key therapeutic target.[11]

In the design of HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid framework serves as an ideal "cap" moiety.[12] This large, aromatic structure can effectively interact with hydrophobic residues at the entrance of the HDAC active site.[9] The carbohydrazide group, or derivatives like hydroxamic acids synthesized from it, can function as the crucial Zinc-Binding Group (ZBG).[9][12] This group chelates a zinc ion at the bottom of the catalytic pocket, effectively shutting down the enzyme's activity.

Recent studies have demonstrated that 2-phenylquinoline-4-carbohydrazide derivatives exhibit potent and selective inhibition of Class I HDACs, particularly HDAC3.[9][12] This selectivity is a significant advantage, as it can reduce off-target effects and improve the therapeutic window.

Diagram 3: Mechanism of HDAC Inhibition

Illustrates the pharmacophore model of a 2-phenylquinoline-based HDAC inhibitor.

Table 1: HDAC Inhibitory Activity of Representative Compounds

| Compound ID | Target | IC₅₀ (µM) | Antiproliferative Activity (K562 cells, IC₅₀ in µM) | Citation |

| D28 | HDAC3 | 24.45 | 1.02 | [12] |

| D29 (Hydrazide) | HDAC3 | 0.477 | >10 | [12] |

| SAHA (Vorinostat) | Pan-HDAC | - | 1.95 | [12] |

Note: Compound D29, a hydrazide derivative, shows significantly improved enzymatic inhibitory activity and selectivity for HDAC3 compared to its hydroxamic acid analog (D28), though this did not translate to cellular antiproliferative potency in this specific study.[12][13]

Neurokinin-3 Receptor (NK3R) Antagonists

Another significant area of discovery for this scaffold is in the treatment of sex-hormone disorders and neuropsychiatric conditions through the antagonism of the Neurokinin-3 receptor (NK3R).[14] The NK3 receptor, activated by its endogenous ligand Neurokinin B (NKB), is involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion.[15] Dysregulation of this pathway is implicated in conditions like polycystic ovary syndrome (PCOS), endometriosis, and menopausal hot flashes.[14][16]